molecular formula C20H20N4O3 B10989235 1-(2-methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide

1-(2-methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10989235
M. Wt: 364.4 g/mol
InChI Key: GMCYNXRLYNOPQX-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a long name, so let’s break it down:
    • The core structure is a pyrrolidine ring (a five-membered ring containing four carbon atoms and one nitrogen atom).
    • Attached to the pyrrolidine ring, we have:
      • A benzimidazole moiety (a fused bicyclic system containing a benzene ring and an imidazole ring).
      • A methoxyphenyl group (a phenyl ring with a methoxy group at the 2-position).
      • A carboxamide functional group (a carbonyl group attached to an amine nitrogen).
  • This compound’s systematic name reflects its specific substituents and functional groups.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

      Medicine: May have applications in drug discovery (e.g., antiviral, anticancer).

      Industry: Used in the synthesis of other compounds.

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    : Example references. Actual scientific literature would provide more detailed information.

    Properties

    Molecular Formula

    C20H20N4O3

    Molecular Weight

    364.4 g/mol

    IUPAC Name

    1-(2-methoxyphenyl)-N-(2-methyl-3H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide

    InChI

    InChI=1S/C20H20N4O3/c1-12-21-15-8-7-14(10-16(15)22-12)23-20(26)13-9-19(25)24(11-13)17-5-3-4-6-18(17)27-2/h3-8,10,13H,9,11H2,1-2H3,(H,21,22)(H,23,26)

    InChI Key

    GMCYNXRLYNOPQX-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4OC

    Origin of Product

    United States

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